methyl 1-benzyl-1H-pyrazole-3-carboxylate chemical structure and properties
methyl 1-benzyl-1H-pyrazole-3-carboxylate chemical structure and properties
Topic: Methyl 1-benzyl-1H-pyrazole-3-carboxylate: Structural Analysis, Synthesis, and Properties Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
[1][2][3]
Executive Summary
Methyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS 7188-98-9 ) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and Receptor-Interacting Protein Kinase 1 (RIP1) inhibitors.[1] Its structural value lies in the pyrazole core, which serves as a bioisostere for other five-membered rings, providing specific vectors for hydrogen bonding and hydrophobic interactions within protein binding pockets.
This guide details the physicochemical properties, regioselective synthesis, and rigorous characterization protocols required to distinguish this specific isomer from its common regioisomeric impurity, methyl 1-benzyl-1H-pyrazole-5-carboxylate.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl 1-benzyl-1H-pyrazole-3-carboxylate |
| CAS Number | 7188-98-9 |
| Molecular Formula | |
| Molecular Weight | 216.24 g/mol |
| SMILES | COC(=O)c1cc(nn1Cc2ccccc2) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Low solubility in water.[2][3] |
| LogP (Predicted) | ~1.9 - 2.3 |
| H-Bond Donors/Acceptors | 0 / 3 |
Synthetic Pathways & Regioselectivity
The synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate is classically achieved via the
Mechanism of Regioselectivity
The pyrazole anion is an ambident nucleophile. The position of alkylation is governed by:
-
Steric Hindrance: The ester group at position 3 creates steric bulk around
. Consequently, electrophilic attack (benzylation) is kinetically favored at the remote position, leading to the 1,3-isomer. -
Thermodynamics: The 1,3-isomer is generally more thermodynamically stable than the 1,5-isomer, where the benzyl group and ester group are in close proximity (steric clash).
Workflow Diagram: Regioselective Alkylation
Caption: Regioselective alkylation pathway showing the kinetic preference for N1-substitution due to steric hindrance at N2.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate (Scale: 10 mmol).
Reagents
-
Methyl 1H-pyrazole-3-carboxylate (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF (0.2 M concentration)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrazole-3-carboxylate (1.26 g, 10 mmol) in dry ACN (50 mL).
-
Base Addition: Add anhydrous
(2.76 g, 20 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise.
-
Incubation: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and two new spots will appear: the major product ( ) and minor isomer ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Elution Order: The 1-benzyl-3-carboxylate (Target) typically elutes first (less polar due to lack of dipole alignment compared to the 1,5-isomer).
-
Note: Careful fraction collection is required to remove the 1,5-isomer impurity.
-
Characterization & Structural Validation
Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality control step.
NMR Spectroscopy ( NMR, 400 MHz, )
| Proton | Target (1,3-Isomer) | Impurity (1,5-Isomer) | Diagnostic Feature |
| Benzyl | 1,5-isomer shift is further downfield due to anisotropic effect of the adjacent ester. | ||
| Pyrazole H-5 | N/A (Substituted) | In 1,3-isomer, H5 is adjacent to N-Benzyl. | |
| Pyrazole H-4 | Coupling constant | ||
| Ester |
NOE (Nuclear Overhauser Effect) Logic
-
Target (1,3-isomer): Irradiation of the Benzyl
signal will show a strong NOE enhancement of the Pyrazole H-5 proton. This confirms the benzyl group is attached to , which is adjacent to . -
Impurity (1,5-isomer): Irradiation of the Benzyl
signal will NOT show enhancement of a pyrazole proton (as H-3 is remote). Instead, it may show NOE enhancement of the Ester group (spatial proximity).
Validation Workflow Diagram
Caption: NMR validation logic using NOE to distinguish regioisomers.
Applications in Drug Discovery
sGC Stimulators
The 1-benzyl-1H-pyrazole-3-carboxylate core is a structural precursor to Riociguat and related soluble Guanylate Cyclase (sGC) stimulators used in treating pulmonary hypertension. The ester is typically hydrolyzed to the acid, followed by amide coupling to form the pyrimidine-fused ring systems.
RIP1 Kinase Inhibitors
Recent medicinal chemistry campaigns have utilized this scaffold as a "matched pair" to explore the hydrophobic pocket of RIP1 kinase. The benzyl group occupies a deep hydrophobic pocket (gatekeeper region), while the ester (or derived amide) forms hydrogen bonds with the backbone NH of Asp156 [1].
References
-
Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Journal of Medicinal Chemistry, 2025. Link
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry, 2012. Link
-
Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry, 2022. Link
-
PubChem Compound Summary: Methyl 1H-pyrazole-3-carboxylate. National Library of Medicine. Link
